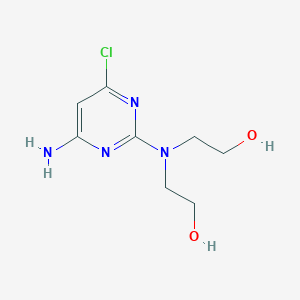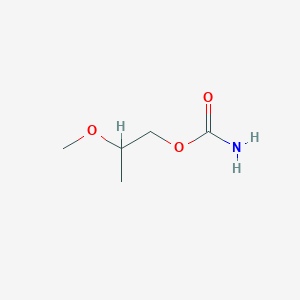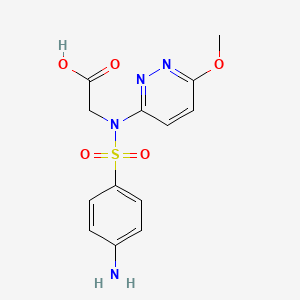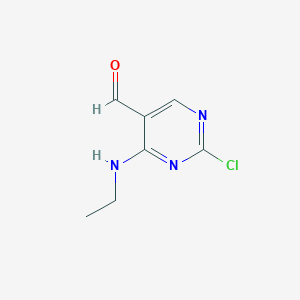
2,2'-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol typically involves the reaction of 4-amino-6-chloropyrimidine with diethanolamine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidine: A precursor in the synthesis of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol.
4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol N-oxide: An oxidized form of the compound.
Uniqueness
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
CAS No. |
88290-66-8 |
|---|---|
Molecular Formula |
C8H13ClN4O2 |
Molecular Weight |
232.67 g/mol |
IUPAC Name |
2-[(4-amino-6-chloropyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H13ClN4O2/c9-6-5-7(10)12-8(11-6)13(1-3-14)2-4-15/h5,14-15H,1-4H2,(H2,10,11,12) |
InChI Key |
OZWAFWBVELNMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N(CCO)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)




![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)



